
Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate is a compound that belongs to the indole family, which is known for its wide range of biological activities. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable entity in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group at the C2 position . This method is advantageous due to its use of cheap, low-toxic reagents and mild reaction conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar oxidative trifluoromethylation techniques. The scalability of these methods ensures the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while substitution reactions can produce a range of functionalized indoles .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate has numerous scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s bioactive properties make it a valuable tool in biological research, including studies on enzyme inhibition and receptor binding.
Medicine: Its stability and bioavailability enhance its potential as a drug candidate for various therapeutic applications.
Industry: The compound is used in the development of materials with enhanced properties, such as increased stability and lipophilicity
Wirkmechanismus
The mechanism of action of Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(methyl)-1h-indole-3-carboxylate
- Methyl 2-(fluoromethyl)-1h-indole-3-carboxylate
- Methyl 2-(chloromethyl)-1h-indole-3-carboxylate
Comparison: Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly enhances its stability, lipophilicity, and bioavailability compared to its analogs. This makes it more effective in various applications, particularly in pharmaceuticals and materials science .
Eigenschaften
Molekularformel |
C11H8F3NO2 |
|---|---|
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
methyl 2-(trifluoromethyl)-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)8-6-4-2-3-5-7(6)15-9(8)11(12,13)14/h2-5,15H,1H3 |
InChI-Schlüssel |
CEXIWDODWSAVPF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


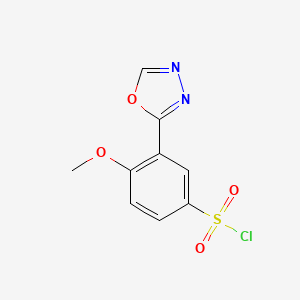


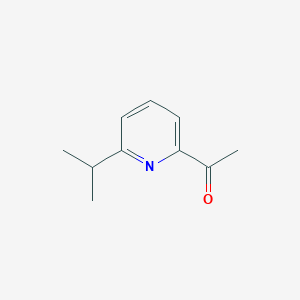

![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)
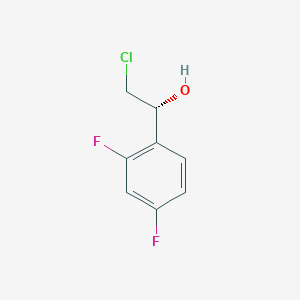
![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)

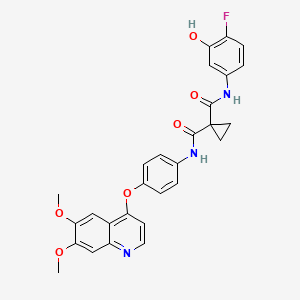

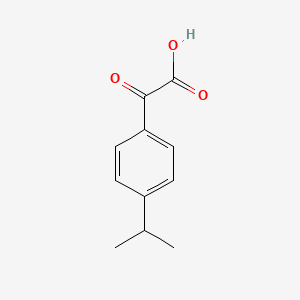
![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)
